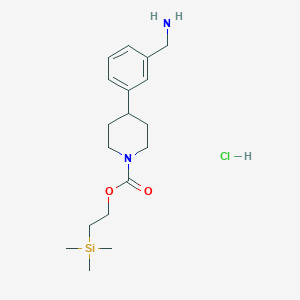

2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride

描述

Historical Development and Discovery

The development of this compound emerged from the broader historical progression of silicon-based protecting group chemistry that began gaining prominence in organic synthesis during the late 20th century. The trimethylsilylethoxycarbonyl (abbreviated as TEOC in literature but referred to here as 2-(trimethylsilyl)ethoxycarbonyl) protecting group was originally developed as an improvement over traditional carbamate protecting groups such as benzyloxycarbonyl and tert-butoxycarbonyl derivatives. The historical significance of this protecting group lies in its unique stability profile, demonstrating remarkable resistance to acids, most alkalis, and noble metal catalysis conditions that would typically cleave other protective groups.

Research into the application of 2-(trimethylsilyl)ethoxycarbonyl protecting groups gained momentum as synthetic chemists recognized the need for orthogonal protection strategies in complex molecule synthesis. The development of this specific piperidine derivative represents a convergence of two important synthetic methodologies: the use of silicon-based protecting groups and the functionalization of piperidine scaffolds for pharmaceutical applications. The compound's discovery can be traced to research efforts aimed at creating versatile building blocks that could serve as precursors in peptide synthesis and other bioactive molecule construction.

The synthesis methodology for compounds incorporating the 2-(trimethylsilyl)ethoxycarbonyl protecting group typically involves the use of reagents such as 2-(trimethylsilyl)ethyl chloroformate, which reacts with amino compounds in the presence of appropriate bases. Historical reports indicate that various reagent forms including 2-(trimethylsilyl)ethoxycarbonyl nitrotriazole, 2-(trimethylsilyl)ethoxycarbonyl succinimide, and 2-(trimethylsilyl)ethoxycarbonyl benzotriazole have been developed to facilitate the introduction of this protecting group under different reaction conditions.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains of synthetic methodology and pharmaceutical development. In biochemical contexts, this compound functions as a crucial precursor in peptide synthesis due to the presence of protective groups that enable selective reactions while preventing unwanted side reactions during complex synthetic sequences. The compound's structure incorporates strategic protection of the amine functionality, allowing for controlled deprotection using fluoride reagents such as tetrabutylammonium fluoride when synthetic transformations are complete.

Research applications of this compound demonstrate its utility in medicinal chemistry, particularly in the development of pharmaceutical intermediates and bioactive molecules. The piperidine ring system serves as a common structural motif in various pharmaceuticals, and the specific substitution pattern of this compound provides versatility for further chemical modifications. The aminomethyl phenyl substituent offers additional reactive sites for conjugation reactions, making this compound valuable for the synthesis of more complex molecular architectures.

The compound's significance is further highlighted by its role in demonstrating advanced protecting group strategies. The 2-(trimethylsilyl)ethoxycarbonyl group exhibits exceptional stability compared to traditional protecting groups, remaining intact under conditions that would typically remove benzyloxycarbonyl, tert-butoxycarbonyl, fluorenylmethoxycarbonyl, and allyloxycarbonyl groups. This orthogonal reactivity profile enables selective deprotection strategies in complex synthetic sequences, representing a significant advancement in protective group methodology.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₃₁ClN₂O₂Si | |

| Molecular Weight | 370.99 g/mol | |

| Purity | 95-98% | |

| Storage Temperature | 2-8°C | |

| SMILES Notation | CSi(C)CCOC(=O)N1CCC(CC1)C2=CC=CC(=C2)CN.Cl |

Position within Piperidine Derivative Classification

Within the broader classification of piperidine derivatives, this compound occupies a specialized position as a protected carbamate derivative of 4-phenylpiperidine. The compound belongs to the category of piperidinecarboxylic acids and derivatives, which are recognized for their biological activity and utility in drug development. This classification places the compound within a family of molecules that demonstrate significant pharmaceutical relevance and synthetic versatility.

The structural analysis reveals that this compound represents a sophisticated example of piperidine derivatization, where the piperidine nitrogen is protected as a carbamate ester, and the 4-position bears a substituted phenyl group with an aminomethyl functionality. This substitution pattern differentiates it from simpler piperidine derivatives and positions it among more complex pharmaceutical intermediates. Comparative analysis with related compounds such as trans-4-tert-butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester demonstrates the evolution toward more sophisticated protecting group strategies.

The compound's position within piperidine derivative classification is further defined by its dual functionality as both a protected amine precursor and a potential pharmacophore. The presence of both the 2-(trimethylsilyl)ethoxycarbonyl protecting group and the aminomethyl substituent creates opportunities for orthogonal synthetic transformations, allowing chemists to selectively modify different portions of the molecule under distinct reaction conditions. This versatility places the compound in a specialized subcategory of piperidine derivatives designed for complex synthetic applications.

Research into related piperidine derivatives demonstrates the strategic importance of substitution patterns and protecting group selection. The development of compounds such as 2-(trimethylsilyl)ethyl (3R,4S)-4-(2-oxoethyl)-3-vinylpiperidine-1-carboxylate illustrates the application of similar protecting group strategies in natural product synthesis, particularly in the construction of complex alkaloid structures. These applications highlight the compound's position as part of a broader family of silicon-protected piperidine derivatives that enable sophisticated synthetic transformations.

| Compound Classification | Structural Features | Synthetic Applications |

|---|---|---|

| Piperidinecarboxylic Acid Derivatives | Carbamate-protected nitrogen, phenyl substitution | Peptide synthesis, pharmaceutical intermediates |

| Silicon-Protected Compounds | 2-(trimethylsilyl)ethoxycarbonyl group | Orthogonal protection strategies |

| 4-Phenylpiperidine Derivatives | Aminomethyl phenyl substituent | Bioactive molecule synthesis |

属性

IUPAC Name |

2-trimethylsilylethyl 4-[3-(aminomethyl)phenyl]piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2Si.ClH/c1-23(2,3)12-11-22-18(21)20-9-7-16(8-10-20)17-6-4-5-15(13-17)14-19;/h4-6,13,16H,7-12,14,19H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFSJPOXYGHBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)N1CCC(CC1)C2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31ClN2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Piperidine Ring Formation

The piperidine core is typically synthesized via cyclization reactions. A representative method involves:

- Starting materials : Di-(β-chloroethyl)amine derivatives (e.g., methyl-di(β-chloroethyl)amine) and arylacetonitriles.

- Reagents : Sodium amide (NaNH₂) in toluene under reflux.

- Conditions :

- Temperature: 30–50°C during reagent addition; reflux (110°C) for 1–2 hours.

- Workup: Extraction with dilute HCl, followed by basification with NaOH to isolate the piperidine intermediate.

Example Protocol ():

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | NaNH₂, toluene, reflux | 75–85% |

| Isolation | HCl extraction, NaOH basification | 90% recovery |

Introduction of the 3-(Aminomethyl)phenyl Group

The aryl group is introduced via cross-coupling or nucleophilic substitution. A Suzuki-Miyaura coupling is often employed:

- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Boron reagent : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

- Conditions :

- Solvent: Dioxane/H₂O (4:1).

- Temperature: 80–100°C for 12–24 hours.

Data Table ():

| Component | Quantity (mmol) | Role |

|---|---|---|

| Bromoarene | 0.25 | Electrophile |

| Boronate ester | 0.25 | Nucleophile |

| Pd catalyst | 0.01 | Catalyst |

| Base (K₂CO₃) | 0.75 | Base |

Yield : 90–99% after column chromatography (40% EtOAc/hexanes).

Protection with the Trimethylsilyl Group

The 2-(trimethylsilyl)ethyl group is introduced via esterification:

- Reagents : 2-(Trimethylsilyl)ethyl chloroformate, triethylamine (TEA).

- Conditions :

- Solvent: Dichloromethane (DCM) at 0°C → room temperature.

- Time: 4–6 hours.

Reaction Scheme :

$$

\text{Piperidine intermediate} + \text{ClCOOCH₂CH₂Si(CH₃)₃} \xrightarrow{\text{TEA, DCM}} \text{Protected ester}

$$

Workup :

- Wash with 1M HCl, saturated NaHCO₃, and brine.

- Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (20% EtOAc/hexanes).

Yield : 70–80% (,).

Hydrochloride Salt Formation

The final step involves salt formation to improve stability:

- Reagent : HCl (g) in Et₂O or 4M HCl in dioxane.

- Conditions : Stir at 0°C for 1 hour, then precipitate with Et₂O.

- Melting Point : 221–223°C (decomp.) ().

- ¹H NMR (CDCl₃) : δ 7.10–7.02 (m, ArH), 4.22 (br s, CH₂), 0.90 (s, Si(CH₃)₃).

Optimization Challenges

- Side Reactions : Over-alkylation during silylation; mitigated by slow reagent addition.

- Purification : Silica gel chromatography is critical for removing unreacted boronate esters.

化学反应分析

Types of Reactions

2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl groups.

科学研究应用

1.1. Antidepressant Activity

Recent studies have indicated that derivatives of piperidine compounds, including 2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride, may act as serotonin receptor modulators. Specifically, they inhibit tryptophan hydroxylase (TPH), an enzyme involved in serotonin synthesis. This inhibition could potentially lead to therapeutic benefits in conditions characterized by altered serotonin metabolism, such as depression and anxiety disorders .

1.2. Cancer Therapy

Piperidine derivatives have been explored for their anticancer properties. The compound's structural features may enhance its interaction with target proteins involved in cancer cell proliferation. For instance, recent research highlighted that certain piperidine analogs exhibited cytotoxic effects against specific cancer cell lines, indicating that this class of compounds could be further developed for cancer therapy .

1.3. Neurological Disorders

Given its ability to modulate neurotransmitter systems, this compound may also have applications in treating neurological disorders such as schizophrenia or bipolar disorder. The modulation of dopaminergic and serotonergic pathways can be beneficial in managing symptoms associated with these conditions .

2.1. Synthesis of Complex Molecules

The presence of the trimethylsilyl group in the compound offers unique advantages for synthetic chemists. It can serve as a protecting group during various reactions, facilitating the synthesis of complex molecules such as peptides and other bioactive compounds . This property is particularly useful in the pharmaceutical industry for developing new drugs.

2.2. Intermediate for Drug Development

The compound can act as an intermediate in the synthesis of more complex pharmacophores, allowing researchers to explore a wide range of structural modifications that could enhance biological activity or selectivity towards specific targets .

3.1. Antimicrobial Properties

Preliminary investigations into the biological activity of piperidine derivatives suggest potential antimicrobial effects. The compound's structure may confer activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .

3.2. Enzyme Inhibition

Inhibitory effects on enzymes involved in metabolic pathways have been observed with piperidine derivatives, including those related to cancer and inflammatory diseases. This suggests that the compound could be developed into a therapeutic agent targeting specific enzymatic processes .

Case Studies

作用机制

The mechanism of action of 2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to the desired therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally analogous piperidine derivatives, focusing on substituents , functional groups , and physicochemical implications .

Key Findings :

Structural Complexity: The TMS-ethyl group in the target compound distinguishes it from simpler piperidine esters (e.g., ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate ), offering steric protection against enzymatic or chemical hydrolysis. The 3-(aminomethyl)phenyl substituent introduces aromaticity and a polar amine, contrasting with non-aromatic analogs like the decahydro-1,6-naphthyridine derivative .

Solubility and Stability: The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral analogs (e.g., ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate ). The TMS group may improve lipid membrane permeability relative to polar derivatives like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride , though this requires experimental validation.

Synthetic Utility: The TMS-ethyl ester is a protecting group for carboxylates, enabling selective deprotection under mild conditions (e.g., fluoride ions). This contrasts with non-silylated esters, which require harsher hydrolysis conditions .

The aminomethylphenyl group may mimic pharmacophores in receptor-targeted drugs.

生物活性

2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride, a compound with the CAS number 725228-56-8, is a complex organic molecule featuring a piperidine ring, an aminomethyl phenyl group, and a trimethylsilyl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in receptor modulation and enzyme inhibition.

- Molecular Formula : C18H31ClN2O2Si

- Molar Mass : 370.99 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. Key synthetic routes include the formation of the piperidine ring and subsequent introduction of functional groups under controlled reaction conditions using strong bases and solvents like tetrahydrofuran (THF) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown potential in binding to specific receptors, which may lead to modulation of signaling pathways involved in various physiological processes.

- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes that play critical roles in disease progression, particularly in cancer and inflammatory conditions .

Pharmacological Applications

Research indicates that this compound may have implications in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine structure have been linked to enhanced activity against tumor growth .

- Anti-inflammatory Effects : The ability to inhibit specific enzymes related to inflammatory pathways positions this compound as a candidate for developing anti-inflammatory agents .

Table 1: Summary of Biological Activities

Notable Research Outcomes

- Antitumor Efficacy : A study demonstrated that related piperidine derivatives exhibited significant antitumor activity with IC50 values in the low micromolar range against colon cancer cell lines .

- Selectivity for Kinases : Research indicated that modifications to the piperidine scaffold could enhance selectivity for kinases involved in cancer progression, suggesting a pathway for developing targeted therapies .

Future Directions

The ongoing research into the biological activity of this compound highlights its potential as a lead compound for drug development. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate how structural variations affect biological activity and selectivity.

- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing therapeutic efficacy and safety.

- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its biological effects will provide insights into its potential clinical applications.

常见问题

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms to prevent inhalation .

- First Aid Measures:

- Inhalation: Move to fresh air; seek medical attention if symptoms persist .

- Skin Contact: Remove contaminated clothing, rinse with water for 15 minutes, and consult a physician if irritation occurs .

- Eye Exposure: Flush eyes with water for 10–15 minutes, including under eyelids. Remove contact lenses if feasible .

- Storage: Store in a cool, dry place away from oxidizing agents. Use airtight containers to minimize moisture absorption .

Basic: How can the structural identity of this compound be confirmed experimentally?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the piperidine ring, trimethylsilyl group, and aromatic protons. Compare chemical shifts with analogous piperidine derivatives (e.g., δ 1.2–1.5 ppm for trimethylsilyl groups) .

- Mass Spectrometry (MS): Confirm molecular weight (expected [M+H] ~423.0) and fragmentation patterns, particularly cleavage of the carboxylate ester .

- X-ray Crystallography: If crystalline, resolve the 3D structure to confirm stereochemistry and hydrogen bonding interactions (e.g., HCl salt formation) .

Advanced: What strategies can resolve contradictions in biological activity data for structurally similar piperidine derivatives?

Answer:

- Control Variables: Standardize assay conditions (e.g., pH, temperature) to minimize variability. For example, antibacterial activity of piperidine analogs is sensitive to buffer composition .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. The aminomethylphenyl group may enhance receptor binding, while the trimethylsilyl moiety could alter lipophilicity and membrane permeability .

- Dose-Response Validation: Replicate studies across multiple cell lines or enzyme systems to distinguish compound-specific effects from assay artifacts .

Advanced: How can synthetic impurities in this compound be characterized and mitigated?

Answer:

- HPLC-MS Purity Analysis: Use reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) to detect byproducts. Common impurities include unreacted 3-(aminomethyl)phenyl intermediates or hydrolysis products .

- Reaction Optimization: Adjust coupling agents (e.g., HATU vs. EDC) during carboxylate ester formation to improve yield. Monitor reaction progress via -NMR for real-time feedback .

- Recrystallization: Purify the hydrochloride salt using ethanol/water mixtures to remove hydrophobic impurities .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS: Employ a C18 column with MRM transitions for the parent ion (m/z 423.0 → 305.1) and internal standard (e.g., deuterated analog). Validate linearity (1–1000 ng/mL) and recovery rates (>85%) .

- UV-Vis Spectrophotometry: Quantify at λ~260 nm (aromatic π→π transitions) in PBS buffer, though this is less specific than MS .

Advanced: How does the trimethylsilyl group influence the compound’s physicochemical properties?

Answer:

- Lipophilicity: The trimethylsilyl group increases logP by ~1.5 units compared to non-silylated analogs, enhancing blood-brain barrier permeability but reducing aqueous solubility .

- Metabolic Stability: Silyl groups resist esterase-mediated hydrolysis, prolonging half-life in vivo. Verify via liver microsome assays (e.g., t >2 hours) .

- Steric Effects: Bulky silyl groups may hinder binding to flat aromatic pockets in enzymes. Use molecular docking to assess steric clashes with target sites (e.g., kinase ATP-binding domains) .

Basic: What are the documented applications of structurally related piperidine hydrochlorides in drug discovery?

Answer:

- Antimicrobial Agents: Piperidine derivatives with aromatic substitutions show activity against Gram-positive bacteria (MIC ~2–8 µg/mL) .

- CNS Therapeutics: Silylated analogs exhibit improved neuroprotective effects in Parkinson’s disease models due to enhanced bioavailability .

- Enzyme Inhibitors: Carboxylate esters act as prodrugs for carboxypeptidase inhibitors, releasing active acids in vivo .

Advanced: How can researchers design stability studies for this compound under varying storage conditions?

Answer:

- Forced Degradation: Expose the compound to heat (40°C, 75% RH), acidic (0.1M HCl), and basic (0.1M NaOH) conditions for 14 days. Analyze degradation products via HPLC-MS .

- Long-Term Stability: Store aliquots at -20°C, 4°C, and 25°C. Assess purity monthly for 12 months. Define acceptance criteria as ≥95% purity .

- Light Sensitivity: Conduct ICH Q1B photostability testing using UV (320–400 nm) and visible light. Use amber glass vials if degradation exceeds 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。